Physicochemical Differentiation: Hydrophobicity and Hydrogen-Bonding Profile Versus N-(p-Tolyl) and N-(4-Methylthiazol-2-yl) Analogs
The target compound exhibits a computed logP of 3.45 and hydrogen-bond acceptor count of 6, compared to the lower logP (~3.0 estimated) and 5 H-bond acceptors for the p-tolyl analog 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide, and a logP of ~3.3 with 7 H-bond acceptors for the 4-methylthiazol-2-yl analog (N-(4-methylthiazol-2-yl)-2-(6-phenylpyridazin-3-yl)thioacetamide, CAS 893990-34-6, PubChem CID 7211972). These differences in lipophilicity and hydrogen-bonding capacity directly impact predicted membrane permeability (logD 3.44) and aqueous solubility (logSw −3.63) , parameters critical for cell-based assay performance. Calculated PSA of ~53 Ų places this compound in the favorable range for blood–brain barrier penetration by CNS MPO scoring criteria, distinguishing it from higher-PSA (>70 Ų) analogs that incorporate additional heteroatoms on the N-aryl ring [1].
| Evidence Dimension | Computed logP, logD, H-bond acceptor count, and polar surface area (PSA) |
|---|---|
| Target Compound Data | logP = 3.45; logD = 3.44; H-bond acceptors = 6; PSA = 53.0 Ų |
| Comparator Or Baseline | 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide: logP ~3.0 (est); HBA = 5; PSA ~53 Ų. N-(4-methylthiazol-2-yl)-2-(6-phenylpyridazin-3-yl)thioacetamide (CID 7211972): logP ~3.3 (est); HBA = 7; PSA ~80 Ų (est). |
| Quantified Difference | ΔlogP ≈ +0.45 vs p-tolyl analog; ΔHBA = +1 vs p-tolyl, −1 vs thiazolyl; ΔPSA ≈ −27 Ų vs thiazolyl analog. |
| Conditions | In silico computed properties; ChemDiv platform algorithms; PubChem and ChemSpider reference data. |
Why This Matters
These physicochemical differentials predict that the 4-ethylphenyl substituent confers intermediate lipophilicity and lower PSA relative to heteroaryl-substituted analogs, making it a more CNS-permeable candidate for neuroscience-targeted phenotypic screens compared to the 4-methylthiazol-2-yl analog—a key procurement criterion for CNS-focused discovery programs.
- [1] PubChem Compound Summary for CID 7211972, N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide. Molecular Weight 342.4, HBA 7. https://pubchem.ncbi.nlm.nih.gov/compound/7211972 View Source
